molecular formula C12H13ClN2O2 B15220902 6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one

6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one

Cat. No.: B15220902
M. Wt: 252.69 g/mol
InChI Key: KNEVWMOYIVDDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one is a chemical compound with the molecular formula C12H13ClN2O2 It is known for its unique spiro structure, which includes a benzoxazine and a piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one typically involves the reaction of 6-chloro-2-aminophenol with piperidone under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzoxazine derivatives.

Scientific Research Applications

6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chlorospiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one: A closely related compound with a similar structure but different substitution pattern.

    6-Chlorospiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one: Another similar compound with variations in the ring system.

Uniqueness

6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

6-chlorospiro[1H-3,1-benzoxazine-4,3'-piperidine]-2-one

InChI

InChI=1S/C12H13ClN2O2/c13-8-2-3-10-9(6-8)12(17-11(16)15-10)4-1-5-14-7-12/h2-3,6,14H,1,4-5,7H2,(H,15,16)

InChI Key

KNEVWMOYIVDDLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)C3=C(C=CC(=C3)Cl)NC(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.